![molecular formula C8H4Cl3F3O2S B6313278 1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90% CAS No. 1089310-82-6](/img/structure/B6313278.png)
1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, also known as DCFTB, is a synthetic organic compound that is widely used in a variety of scientific research applications. It is a colorless and odorless solid with a melting point of 110°C and a boiling point of 242°C. DCFTB is a versatile compound that can be used in a variety of organic synthesis reactions and is a building block for the synthesis of many compounds.
Applications De Recherche Scientifique
1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90% is widely used in a variety of scientific research applications. It is a key component in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. 1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90% is also used as a catalyst in the synthesis of various polymers, including polyurethanes, polysiloxanes, and polyamides. Additionally, 1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90% is used as a reagent in the synthesis of fluorinated compounds, such as fluorinated alcohols, aldehydes, and ketones.
Mécanisme D'action
1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90% is a synthetic organic compound that is used as a catalyst in the synthesis of various organic compounds. It acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows it to form a complex with other molecules, which can then be used to facilitate the synthesis of various compounds.
Biochemical and Physiological Effects
1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90% is a synthetic organic compound and is not known to have any direct biochemical or physiological effects. However, it is known to be a component in the synthesis of various pharmaceuticals and agrochemicals, which can have direct biochemical and physiological effects depending on the compound being synthesized.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90% is a versatile compound that is widely used in a variety of laboratory experiments. It is easy to handle and can be stored in a dry, cool place. Additionally, it is relatively inexpensive and can be synthesized in a two-step process. However, it is a relatively unstable compound and can be easily hydrolyzed in the presence of water or other polar solvents.
Orientations Futures
1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90% has a wide range of applications in scientific research and can be used in a variety of laboratory experiments. In the future, it could be used in the synthesis of more complex compounds, such as polymers and fluorinated compounds. Additionally, it could be used as a catalyst in the synthesis of pharmaceuticals and agrochemicals. Furthermore, it could be used in the development of new methods for the synthesis of organic compounds. Finally, it could be used to develop new methods for the synthesis of fluorinated compounds, such as fluorinated alcohols, aldehydes, and ketones.
Méthodes De Synthèse
1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90% can be synthesized through a two-step process. The first step involves the reaction of 2-chloro-1,1,2-trifluoro-1-ethanol with thionyl chloride to form 2-chloro-1,1,2-trifluoroethylsulfonyl chloride. The second step involves the reaction of 2-chloro-1,1,2-trifluoroethylsulfonyl chloride with 1,2-dichlorobenzene to form 1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene, 90%.
Propriétés
IUPAC Name |
1,2-dichloro-4-(2-chloro-1,1,2-trifluoroethyl)sulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3O2S/c9-5-2-1-4(3-6(5)10)17(15,16)8(13,14)7(11)12/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULJUMQWQLVKIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(C(F)Cl)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4-[(2-chloro-1,1,2-trifluoroethyl)sulfonyl]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


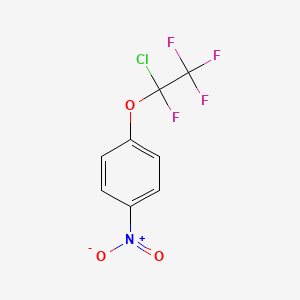


![3-Chloro-3-[(2-trifluoromethyl)phenyl]-2-propenoyl chloride](/img/structure/B6313217.png)

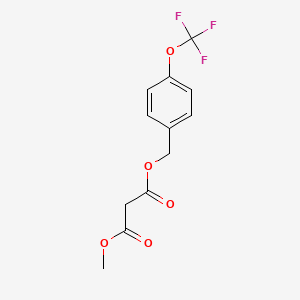

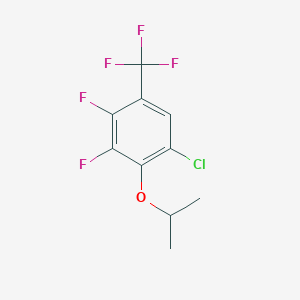

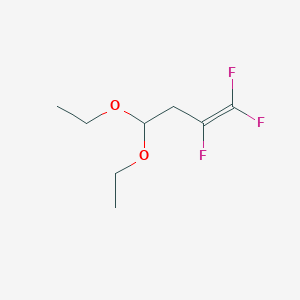

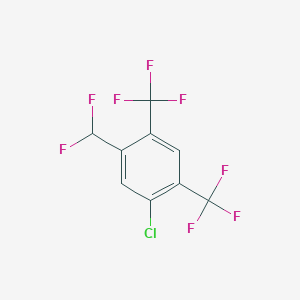
![4-{[3,3,4,4,5,5-Hexafluoro-2-(4-methoxyphenoxy)cyclopent-1-en-1-yl]oxy}benzonitrile](/img/structure/B6313303.png)